2-methyl-1-[2-(2-methylpiperidin-1-yl)ethyl]piperidine
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Overview
Description
2-methyl-1-[2-(2-methylpiperidin-1-yl)ethyl]piperidine is a compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two piperidine rings, each substituted with a methyl group. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[2-(2-methylpiperidin-1-yl)ethyl]piperidine typically involves the reaction of 2-methylpiperidine with an appropriate alkylating agent. One common method is the reductive amination of 2-methylpiperidine with 2-(2-methylpiperidin-1-yl)acetaldehyde under hydrogenation conditions. The reaction is usually catalyzed by palladium on carbon (Pd/C) in the presence of hydrogen gas .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-[2-(2-methylpiperidin-1-yl)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperidine rings.
Reduction: Primary and secondary amines.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
2-methyl-1-[2-(2-methylpiperidin-1-yl)ethyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known drugs.
Mechanism of Action
The mechanism of action of 2-methyl-1-[2-(2-methylpiperidin-1-yl)ethyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the structural features of the compound .
Comparison with Similar Compounds
Similar Compounds
2-methylpiperidine: A simpler analog with one piperidine ring.
1-[2-(2-methylpiperidin-1-yl)ethyl]piperidine: Similar structure but lacks the additional methyl group on the second piperidine ring.
N-methylpiperidine: Contains a single piperidine ring with a methyl group attached to the nitrogen atom.
Uniqueness
2-methyl-1-[2-(2-methylpiperidin-1-yl)ethyl]piperidine is unique due to its dual piperidine structure with specific methyl substitutions. This structural arrangement can confer distinct biological activities and chemical reactivity compared to its simpler analogs .
Properties
IUPAC Name |
2-methyl-1-[2-(2-methylpiperidin-1-yl)ethyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-13-7-3-5-9-15(13)11-12-16-10-6-4-8-14(16)2/h13-14H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJJHXUCQWRVQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCN2CCCCC2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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